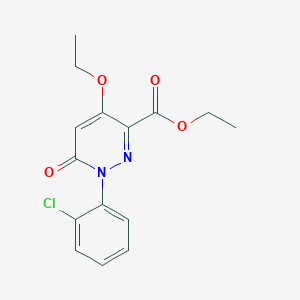
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic chemistry reactions. Unfortunately, the specific synthesis pathway for “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” is not available in the literature .
Chemical Reactions Analysis
The chemical reactions involving “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” are not documented in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, these specific properties for “N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide” are not available in the literature .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide is involved in various synthetic pathways and structural analyses. For instance, Kumar et al. (2012) described the synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting methodologies that involve intramolecular copper-catalyzed cyclization, potentially applicable to the synthesis of compounds like N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide (Kumar et al., 2012).
Drug Development and Pharmacokinetics
In drug development, this compound is relevant to the study of pharmacokinetics and pharmacodynamics. Wong et al. (2013) utilized modeling and simulation techniques in the preclinical stages of drug development, focusing on compounds structurally similar to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide (Wong et al., 2013).
Antimicrobial and Antitumor Activities
Compounds related to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide have been investigated for their potential antimicrobial and antitumor activities. Patel et al. (2015) synthesized heterocyclic compounds with potential antibacterial and antifungal properties (Patel & Patel, 2015). Additionally, Riyadh (2011) explored enaminones for synthesizing pyrazoles with antitumor and antimicrobial activities, which could inform research on similar compounds (Riyadh, 2011).
Potential in Antipsychotic and Anticancer Agents
Research into heterocyclic carboxamides, structurally related to N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide, has shown promise in developing antipsychotic and anticancer agents. Norman et al. (1996) evaluated heterocyclic analogues for their potential as antipsychotic agents (Norman et al., 1996).
Role in Tuberculosis Treatment
In the context of tuberculosis treatment, Amaroju et al. (2017) conducted a study on pyrazolo[4,3-c]pyridine carboxamides, examining their inhibitory activity against Mycobacterium tuberculosis (Amaroju et al., 2017). This research contributes to understanding the role compounds like N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide could play in treating infectious diseases.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-8-11(7-13(18)19)16-14(20)12-9-21-15(17-12)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIHSPUKVLAXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-phenylthiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2676751.png)



![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)

![2-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B2676764.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2676765.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2676768.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)

